

Voxtalisib (XL765/SAR245409) Profile

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Compound Focus: Voxtalisib

CAS No.: 934493-76-2

Cat. No.: S548982

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Voxtalisib is an orally administered, low molecular weight, **dual inhibitor** that competitively binds to the ATP-binding sites of both **Class I PI3K** and **mTOR** (both mTORC1 and mTORC2) [1] [2].

- **Molecular Weight:** 270.29 g/mol [1]
- **Molecular Formula:** C₁₃H₁₄N₆O [1]
- **CAS Number:** 934493-76-2 [1]
- **Synonyms:** XL765, SAR245409 [1]

Mechanism of Action & Biochemical Profiling

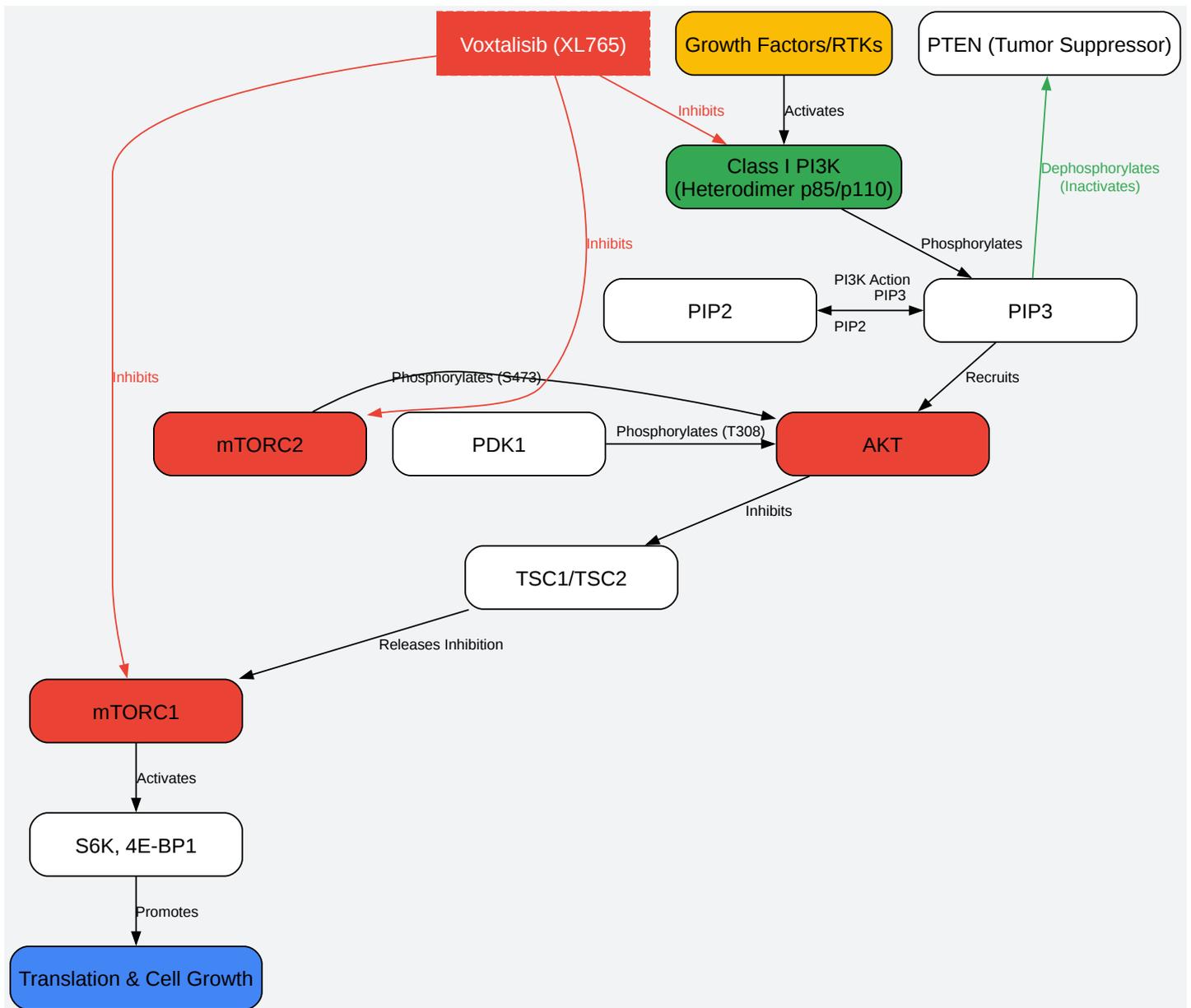
Voxtalisib acts as a **dual inhibitor** of PI3K and mTOR, and also inhibits **DNA-PK** [1]. The table below details its half-maximal inhibitory concentration (IC₅₀) values against key kinase targets, demonstrating its potent and multi-targeted nature.

Table 1: Voxtalisib Inhibitory Profile (IC₅₀) [1]

Target	IC ₅₀ (nM)
p110γ (PI3Kγ)	9
p110α (PI3Kα)	39
p110δ (PI3Kδ)	43

Target	IC ₅₀ (nM)
p110β (PI3Kβ)	113
mTOR	157
DNA-PK	150
mTORC1	160
mTORC2	910

This multi-targeted inhibition disrupts the PI3K/AKT/mTOR pathway, a critical signaling cascade frequently dysregulated in cancer that controls cell growth, survival, and metabolism [3].



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Diagram 1: **Voxtalisib** inhibits key nodes of the PI3K/AKT/mTOR pathway. **Voxtalisib** directly inhibits PI3K, mTORC1, and mTORC2, blocking oncogenic signaling and cell growth [1] [3].

Preclinical Anti-Cancer Activity

Voxtalisib has demonstrated anti-proliferative and pro-apoptotic effects across various cancer models, including those with multidrug resistance (MDR).

Table 2: Summary of **Voxtalisib**'s Preclinical Efficacy [2]

Cancer Type	Model (Cell Line/ Xenograft)	Key Findings & Proposed Mechanisms
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| **Leukemia** | HL60 (AML) and K562 (CML) cells, including their multidrug-resistant counterparts (HL60/ADR, K562/A02) | - Inhibited cell proliferation and induced G0/G1 cell cycle arrest.

- Modulated cell cycle regulators (\downarrow Cyclin D1, \downarrow p-pRb, \uparrow p27).
- Induced mitochondria-mediated apoptosis (\uparrow Bax/Bcl-2 ratio, caspase-3 activation).
- Overcame MDR by downregulating P-gp and MRP1 efflux pumps. | | **Solid Tumors** | Pancreatic Ductal Adenocarcinoma (PDA) cell lines, BxPC-3 xenograft mice models | - Inhibited cell viability and induced apoptosis more effectively than PI3K-selective inhibitors.
- Significantly reduced phosphorylation of mTOR targets (S6, S6K, 4EBP1).
- Induced accumulation of autophagosomes. | | **Glioma** | Intracranial GBM 39-luc mouse models | - Monotherapy reduced median tumor bioluminescence.
- Combination with Temozolomide (TMZ) showed enhanced reduction in tumor bioluminescence and a trend toward improved survival. |

Key Experimental Protocols from Preclinical Studies

Detailed methodology from the anti-leukemia study provides a reproducible protocol for assessing **Voxtalisib**'s efficacy *in vitro* [2].

Cell Viability Assay (MTT Assay)

- **Purpose:** To determine the growth inhibitory effect (IC₅₀) of **Voxtalib**.
- **Procedure:**
 - Seed cells (e.g., HL60, K562) in 96-well plates.
 - After 24 hours, treat with a gradient concentration of **Voxtalib** (e.g., 0.5-64 μM) for 48 hours.
 - Add MTT reagent (3-(4,5-Dimethyl-2-thiazolyl)-2,5-diphenyl-2H-tetrazolium bromide) and incubate for 4 hours.
 - Dissolve the formed formazan crystals with DMSO.
 - Measure the optical density (OD) at 570 nm using a microplate reader.
- **Data Analysis:** Calculate cell viability and the IC₅₀ value using non-linear regression analysis.

Apoptosis Analysis by Flow Cytometry

- **Purpose:** To quantify **Voxtalib**-induced apoptosis.
- **Procedure:**
 - Treat cells with **Voxtalib** at the IC₅₀ concentration for 48 hours.
 - Harvest cells and wash with cold PBS.
 - Resuspend cells in 1X Binding Buffer.
 - Stain cells with Annexin V-FITC and Propidium Iodide (PI) in the dark for 15 minutes.
 - Analyze stained cells using a flow cytometer within 1 hour.
- **Gating Strategy:** Viable cells (Annexin V⁻/PI⁻), Early Apoptotic (Annexin V⁺/PI⁻), Late Apoptotic (Annexin V⁺/PI⁺), Necrotic (Annexin V⁻/PI⁺).

Cell Cycle Analysis by Flow Cytometry

- **Purpose:** To assess the impact of **Voxtalib** on cell cycle distribution.
- **Procedure:**
 - Treat and harvest cells as above.
 - Fix the cells in 70% ethanol at 4°C overnight.
 - Wash and treat with RNase A.
 - Stain cellular DNA with PI.
 - Analyze DNA content using a flow cytometer.
- **Data Analysis:** Determine the percentage of cells in G0/G1, S, and G2/M phases.

Western Blot Analysis

- **Purpose:** To evaluate the effect of **Voxtalisib** on protein expression and pathway modulation.
- **Procedure:**
 - Lyse **Voxtalisib**-treated and control cells in RIPA buffer with protease and phosphatase inhibitors.
 - Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
 - Block the membrane and incubate with primary antibodies (e.g., against p-AKT, Cyclin D1, p27, Bcl-2, Bax, P-gp, MRP1) overnight at 4°C.
 - Incubate with an HRP-conjugated secondary antibody.
 - Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.

Clinical Trial Data & Pharmacokinetics

Voxtalisib was evaluated in several Phase I clinical trials, primarily establishing its safety profile and maximum tolerated dose (MTD).

Table 3: Clinical Trial Summary of Voxtalisib [4] [5]

Aspect	Details
Formulations	Capsule and immediate-release tablet [5].
Key Indications Studied	High-Grade Glioma (with Temozolomide ± Radiotherapy) [4]; Relapsed/Refractory Solid Tumors (monotherapy) [5]; Lymphoma (expansion cohort) [5].

| **Recommended Phase 2 Dose (MTD) | With TMZ in Glioma:** 90 mg QD or 40 mg BID [4]. **Tablet in Solid Tumors:** 60 mg QD or 40 mg BID [5]. || **Common Treatment-Related AEs (Any Grade)** | Diarrhea, nausea, fatigue, thrombocytopenia [4] [5]. || **Common Grade ≥3 AEs** | Lymphopenia, thrombocytopenia, fatigue, rash [4] [5]. || **Pharmacokinetics (PK)** | Linear PK, dose-dependent plasma exposure, no significant drug accumulation. A slight decrease in exposure was observed when administered with food [5]. || **Efficacy (Observational)** | Best response was primarily stable disease in a subset of patients. Limited single-agent antitumor activity was observed across trials [4] [5]. || **Current Status | Development discontinued.** No further trials are planned due to the limited activity observed [5]. |

Research Significance and Context

- **Rationale for Dual Inhibition:** Dual PI3K/mTOR inhibitors like **Voxtalib** were designed to overcome the **compensatory pathway reactivation** and limited efficacy often seen with single-node inhibitors (e.g., rapalogs that only inhibit mTORC1) [6] [7].
- **Overcoming Drug Resistance:** Preclinical data showing **Voxtalib**'s efficacy in multidrug-resistant leukemia cell lines is significant, as it suggests a potential strategy to bypass common resistance mechanisms mediated by drug efflux pumps [2].
- **Clinical Challenges:** Despite a favorable safety profile and solid preclinical rationale, **Voxtalib**'s clinical development was halted due to **limited efficacy** in human trials [5]. This reflects the broader challenges in targeting the complex, cross-talking PI3K/AKT/mTOR pathway in human cancers [6] [7].

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